6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
The compound “6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” belongs to a class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring . The trifluoromethyl group and the benzyl group attached to the pyrimidine ring could potentially enhance the biological activity of the compound .
Synthesis Analysis
The synthesis of such compounds usually involves multistep reactions . Pyrimidine derivatives can be synthesized from different cyclic or acyclic precursors . The exact synthetic route for this specific compound is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a trifluoromethyl group, and a benzyl group. The exact structure would depend on the positions of these groups on the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the substituents attached to the pyrimidine ring . The trifluoromethyl group and the benzyl group could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . For instance, the presence of a trifluoromethyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Biologically Significant Pyrimidine Derivatives
Pyrimidine derivatives are crucial in organic chemistry due to their heteroatomic composition, making them suitable for a variety of applications including sensing materials and biological agents. Their ability to form coordination and hydrogen bonds allows for their use in optical sensors, alongside notable biological and medicinal applications. These derivatives are extensively utilized in creating exquisite sensing materials due to their structural versatility and biological relevance, showcasing their importance in both synthetic and applied chemistry domains (Jindal & Kaur, 2021).
Synthetic Pathways and Biological Activities
Pyrimidines, including pyrimidine nucleoside phosphorylases, have been evaluated for their role in inhibiting certain enzymes, contributing to the structure-activity relationships that underlie the design of new inhibitors. This underscores their utility in drug design and discovery, highlighting their significance in the development of therapeutic agents (Niedzwicki et al., 1983).
Pyrimidine Scaffolds in Drug Development
The synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones using diversified hybrid catalysts showcases the flexibility and adaptability of pyrimidine scaffolds in medicinal chemistry. These efforts emphasize the role of pyrimidine derivatives in synthesizing compounds with potential pharmaceutical applications, demonstrating their critical role in drug development processes (Parmar et al., 2023).
Pyrimidine Derivatives as Anti-Alzheimer's Agents
The structural and pharmacological versatility of pyrimidine derivatives extends to their potential use as anti-Alzheimer's agents. Their non-toxic nature and synthetic accessibility make them attractive targets for therapeutic development, addressing the challenge of neurological disorders through innovative drug development strategies (Das et al., 2021).
Future Directions
Properties
IUPAC Name |
6-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c15-14(16,17)12-3-1-10(2-4-12)8-23(21,22)20-6-11-5-18-9-19-13(11)7-20/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGRPLJJKNAORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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